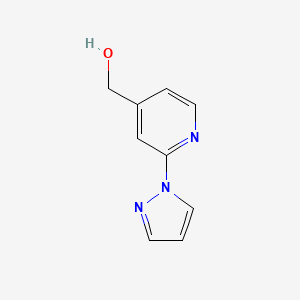

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol

Vue d'ensemble

Description

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with a similar structure, such as phenylpyrazole derivatives, have been found to target proteins like serine/threonine-protein kinase b-raf .

Mode of Action

Research on similar compounds suggests that they may undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

Compounds with similar structures have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound might interact with the biochemical pathways of Leishmania and Plasmodium species .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have displayed superior antipromastigote activity and inhibition effects against Plasmodium berghei .

Analyse Biochimique

Biochemical Properties

(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between this compound and catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the catalytic activity. Additionally, this compound can form complexes with other metal ions, further influencing its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on cellular functions, such as enhanced enzyme activity and improved metabolic efficiency . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity within these pathways . For example, this compound has been shown to affect the glycolytic pathway by inhibiting key enzymes, leading to altered glucose metabolism . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . This localization is influenced by the presence of transporters that recognize and facilitate the movement of this compound . Additionally, binding proteins can sequester the compound, affecting its distribution and availability within the cell .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for the compound’s role in regulating cellular processes and maintaining cellular health .

Activité Biologique

The compound (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring linked to a pyridine moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 201.25 g/mol.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole and pyridine derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. In one study, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole derivative | S. aureus | 15 |

| Pyrazole derivative | E. coli | 12 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using in vitro assays measuring cytokine release. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 | 50 | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Antioxidant Activity : It has shown potential in scavenging free radicals, which contributes to its anti-inflammatory effects .

- Gene Regulation : The compound may modulate the expression of genes involved in inflammatory responses and apoptosis pathways.

Case Studies

A notable case study examined the effects of this compound on inflammation in a murine model. Mice treated with the compound exhibited reduced paw edema and lower levels of inflammatory markers compared to controls .

Propriétés

IUPAC Name |

(2-pyrazol-1-ylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHPRICBVQCCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.